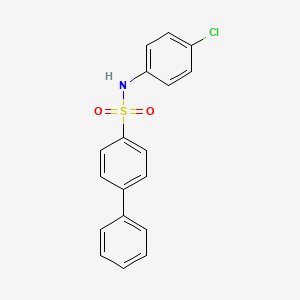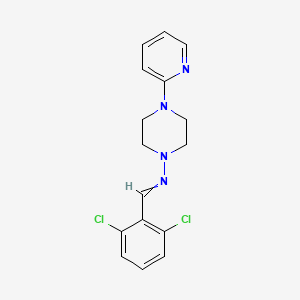
N-(4-chlorophenyl)-4-biphenylsulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-4-biphenylsulfonamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is commonly referred to as CBPS, and it has been shown to have a wide range of applications in scientific research.
Wirkmechanismus
The mechanism of action of CBPS is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. CBPS has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory prostaglandins. CBPS has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
CBPS has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. CBPS has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, CBPS has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CBPS has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable under a variety of conditions. CBPS is also relatively non-toxic, which makes it suitable for use in cell culture and animal studies. However, CBPS does have some limitations. It is relatively insoluble in water, which can make it difficult to use in certain experiments. In addition, CBPS has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are a number of future directions for research on CBPS. One area of research is the development of new synthetic methods for CBPS that are more efficient and cost-effective. Another area of research is the development of new therapeutic applications for CBPS, particularly in the treatment of neurodegenerative diseases. Finally, there is a need for further studies on the mechanism of action of CBPS, particularly with regard to its effects on gene expression and protein activity.
Conclusion:
In conclusion, CBPS is a chemical compound that has a wide range of applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, and it has potential therapeutic applications in the treatment of neurodegenerative diseases. While CBPS has some limitations, it is a promising compound that warrants further research.
Synthesemethoden
The synthesis method for CBPS involves the reaction of 4-chloroaniline with biphenylsulfonyl chloride. The reaction takes place in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The resulting product is then purified using column chromatography to yield pure CBPS.
Wissenschaftliche Forschungsanwendungen
CBPS has been extensively studied for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. CBPS has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-4-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2S/c19-16-8-10-17(11-9-16)20-23(21,22)18-12-6-15(7-13-18)14-4-2-1-3-5-14/h1-13,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJKUGMLMVFKEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-phenylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-furyl)propanamide](/img/structure/B5690611.png)
![[3-(2-methoxyethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]methanol](/img/structure/B5690622.png)
![N-[(1-benzylpiperidin-3-yl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B5690627.png)
![3-[1-(1,1-dioxidotetrahydro-3-thienyl)-5-(2-pyridin-3-ylethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5690628.png)
![ethyl 1'-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4'-bipiperidine-4-carboxylate](/img/structure/B5690635.png)
![2-ethyl-9-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5690642.png)
![1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5690646.png)
![1-amino-N-[rel-(3R,4S)-4-isopropyl-1-(2-pyrimidinyl)-3-pyrrolidinyl]cyclopropanecarboxamide hydrochloride](/img/structure/B5690661.png)
![3-(1,3-benzodioxol-5-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5690681.png)

![rel-(3R,4S)-1-{2-[rel-(2R,6S)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-4-(5-methyl-2-furyl)-3-pyrrolidinamine dihydrochloride](/img/structure/B5690697.png)
![4-[(benzyloxy)carbonyl]phenyl 2-furoate](/img/structure/B5690706.png)
![1-[2-(2,3-dimethylphenoxy)ethyl]-5-methylpyrrolidin-2-one](/img/structure/B5690707.png)
![4-cyclopropyl-1-[3-(2-methoxyphenoxy)propyl]-4-methylpyrrolidin-2-one](/img/structure/B5690710.png)